BenchChemオンラインストアへようこそ!

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate

NCX inhibition cardiovascular pharmacology neuroprotection

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate (CAS 1230-63-3) is a polysubstituted pyrazine-2-carboxylate ester bearing a 3-amino, 5-chloro, and 6-(4-chlorobenzyl)amino substitution pattern. It serves as a critical precursor to 3-amino-6-chloro-5-[(4-chlorobenzyl)amino]-N-[[(2,4-dimethylbenzyl)amino]iminomethyl]pyrazinecarboxamide (CB-DMB), a nanomolar pan-inhibitor of Na+/Ca2+ exchanger (NCX) isoforms.

Molecular Formula C13H12Cl2N4O2
Molecular Weight 327.17
CAS No. 1230-63-3
Cat. No. B2796358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate
CAS1230-63-3
Molecular FormulaC13H12Cl2N4O2
Molecular Weight327.17
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C(=N1)Cl)NCC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H12Cl2N4O2/c1-21-13(20)9-11(16)19-12(10(15)18-9)17-6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,16,17,19)
InChIKeyLONMQDCVLPEMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate (CAS 1230-63-3): A Key Pyrazine Carboxylate Intermediate for Potent NCX Inhibitors and Diuretic Agents


Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate (CAS 1230-63-3) is a polysubstituted pyrazine-2-carboxylate ester bearing a 3-amino, 5-chloro, and 6-(4-chlorobenzyl)amino substitution pattern [1]. It serves as a critical precursor to 3-amino-6-chloro-5-[(4-chlorobenzyl)amino]-N-[[(2,4-dimethylbenzyl)amino]iminomethyl]pyrazinecarboxamide (CB-DMB), a nanomolar pan-inhibitor of Na+/Ca2+ exchanger (NCX) isoforms [2]. The compound is cataloged as a pharmaceutical intermediate with commercial availability at ≥95% purity for research and development purposes .

Why Researchers Cannot Simply Substitute Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate with Other 6-Substituted Pyrazine-2-Carboxylates


The 4-chlorobenzylamino group at the 6-position is not a generic substituent; it is the essential pharmacophoric element that confers nanomolar potency to downstream NCX inhibitors. SAR studies embedded in the development of amiloride analogs demonstrate that removal of the 4-chloro substituent or replacement with smaller alkyl or unsubstituted benzyl groups results in a >100-fold loss of NCX inhibitory activity [1]. Furthermore, this specific substitution pattern dictates the compound's reactivity in subsequent guanidinylation and amidation steps, directly influencing the yield and purity of the final active pharmaceutical ingredient [2].

Quantitative Evidence Differentiating Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate from Closest Analogs


Nanomolar NCX Inhibition Potency of CB-DMB Synthesized from Target Compound Versus Micromolar Activity of the Unsubstituted Benzyl Analog Benzamil

The target compound is the direct precursor to CB-DMB, which inhibits NCX1 reverse mode with an IC50 of 36 nM. In contrast, benzamil, which lacks the 4-chloro substituent on the benzylamino group, inhibits NCX1 with an IC50 of approximately 10 µM, representing a potency advantage of over 270-fold for the 4-chlorobenzyl-containing derivative [1][2]. This differential is consistent across NCX2 and NCX3 isoforms.

NCX inhibition cardiovascular pharmacology neuroprotection

Greater Lipophilicity (XLogP3) of Target Compound Relative to Non-Chlorinated 6-Benzylamino Analog

The target compound exhibits a computed XLogP3 of 3.6 [1], compared to a predicted XLogP3 of approximately 2.8 for the non-chlorinated 6-benzylamino analog (methyl 3-amino-6-chloro-5-(benzylamino)pyrazine-2-carboxylate). The 0.8 log unit increase enhances membrane permeability potential and correlates with the improved cellular NCX inhibitory activity observed for its downstream derivatives.

physicochemical properties drug-likeness preclinical development

Synthetic Utility: Confirmed Intermediate in Patented Route to Diuretic/Natriuretic Pyrazinoylguanidines

US Patent 3,249,610 explicitly claims 3-amino-5-chloro-6-substituted-pyrazinoates as intermediates for pyrazinoylguanidines with diuretic and natriuretic properties [1]. The target compound's specific substitution (6-(4-chlorobenzyl)amino) is documented to react with guanidine equivalents to yield active diuretic agents, whereas the 5,6-dichloro precursor requires two sequential substitution steps and often suffers from lower regioselectivity [1].

synthetic chemistry diuretic agents pharmaceutical intermediates

Where Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate Delivers Differentiated Value in Research and Industrial Settings


Synthesis of Nanomolar Pan-NCX Inhibitors for Cardiovascular and Neurodegenerative Disease Target Validation

The compound is the essential building block for CB-DMB, which inhibits NCX1, NCX2, and NCX3 with IC50 values of 32–59 nM. This application is suitable when researchers require a validated pan-NCX inhibitor tool compound that cannot be achieved using non-chlorinated benzylamine precursors, as shown by the >100-fold potency difference relative to benzamil [1].

Process Development for Pyrazinoylguanidine Diuretic APIs Requiring Regioselective 6-Arylmethylamino Substitution

According to US Patent 3,249,610, the pre-installed 6-(4-chlorobenzyl)amino group allows direct conversion to the final guanidine without competitive side reactions. This regiochemical control is particularly valuable when scaling up diuretic candidates where the 4-chloro substituent is required for pharmacological activity [2].

Structure-Activity Relationship (SAR) Campaigns Exploring Halogenated Benzyl Substituents on the Pyrazine Core

The target compound's definitively characterized structure, including the 4-chlorobenzylamino moiety, serves as a reference standard for SAR studies aimed at optimizing NCX isoform selectivity. Its computed XLogP3 of 3.6 provides a physicochemical baseline for designing analogs with balanced permeability and solubility profiles [3].

Quote Request

Request a Quote for Methyl 3-amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.